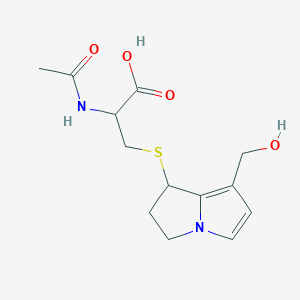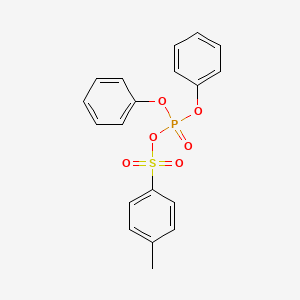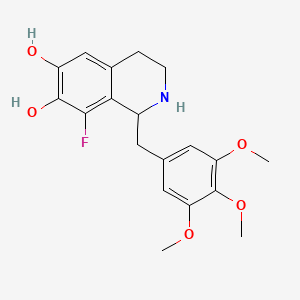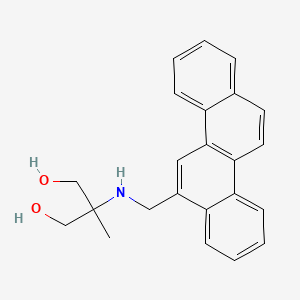
Crisnatol
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of crisnatol involves the reaction of chrysene with formaldehyde and methylamine, followed by reduction with sodium borohydride. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Sodium borohydride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Crystallization and recrystallization techniques to ensure high purity of the final product.
Quality Control: Rigorous testing to meet pharmaceutical standards.
化学反应分析
Types of Reactions
Crisnatol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation Products: Dihydrodiols and other oxidized metabolites.
Reduction Products: Modified this compound with reduced functional groups.
Substitution Products: Various substituted this compound derivatives.
科学研究应用
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Industry: Potential applications in the development of new pharmaceuticals and chemical intermediates.
作用机制
Crisnatol exerts its effects primarily through DNA intercalation, where it inserts itself between the base pairs of the DNA helix . This action disrupts the normal function of DNA, leading to:
Inhibition of DNA Replication: Prevents cancer cells from proliferating.
Induction of Apoptosis: Triggers programmed cell death in cancer cells.
Disruption of Cellular Processes: Interferes with various cellular pathways and functions.
相似化合物的比较
Crisnatol is unique among its class of compounds due to its specific structure and mechanism of action. Similar compounds include:
Amsacrine: Another DNA intercalator with a different structure.
Doxorubicin: A well-known anticancer agent that also intercalates into DNA.
Mitoxantrone: A synthetic anthracenedione with DNA intercalating properties.
This compound stands out due to its distinct polycyclic aromatic structure and its ability to induce central nervous system toxicity at higher doses .
属性
CAS 编号 |
96389-68-3 |
|---|---|
分子式 |
C23H23NO2 |
分子量 |
345.4 g/mol |
IUPAC 名称 |
2-(chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C23H23NO2/c1-23(14-25,15-26)24-13-17-12-22-18-7-3-2-6-16(18)10-11-21(22)20-9-5-4-8-19(17)20/h2-12,24-26H,13-15H2,1H3 |
InChI 键 |
SBRXTSOCZITGQG-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
规范 SMILES |
CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
其他 CAS 编号 |
96389-68-3 |
同义词 |
2-(6-(chrysenylmethyl)amino)-2-methyl-1,3-propanediol BW A 770U BWA770U BWA770U mesylate crisnatol |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

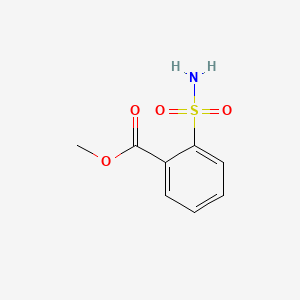

![3-[6-[1-(4-Methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid](/img/structure/B1209808.png)
![1-Hydroxy-2-methyl-4'-[2-(2-methylpropanoyl)-4-oxoquinazolin-3(4H)-yl]-1,9a-dihydrospiro[imidazo[1,2-a]indole-9,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1209809.png)

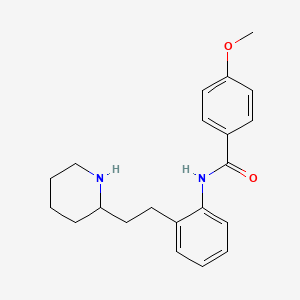
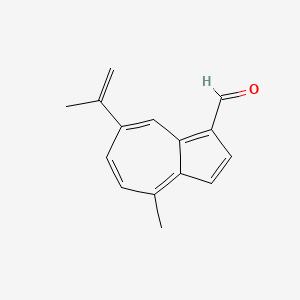
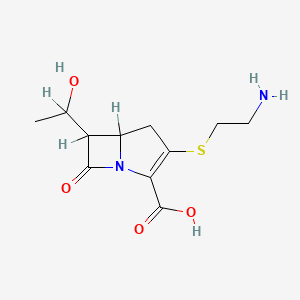
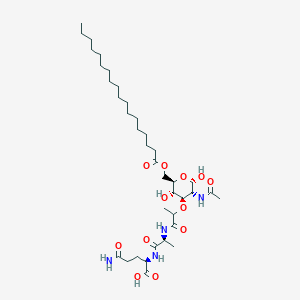
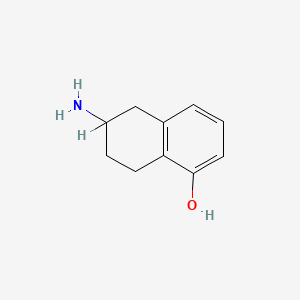
![2-[6-(2-hydroxyethyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]propan-1-ol](/img/structure/B1209820.png)
